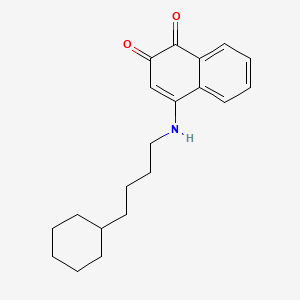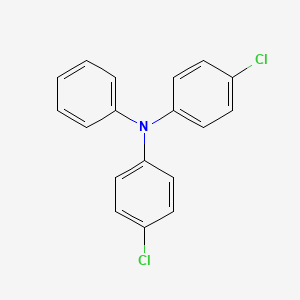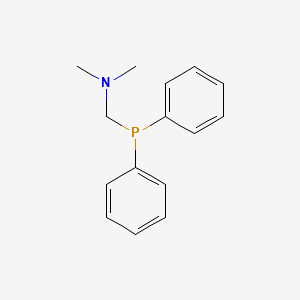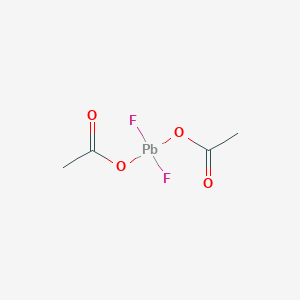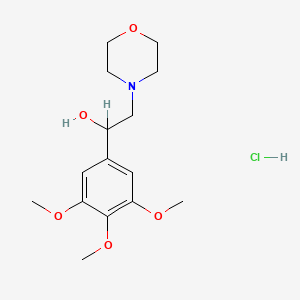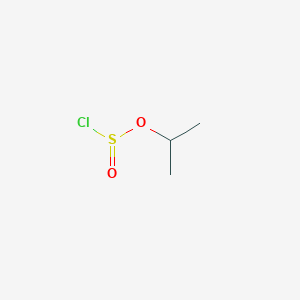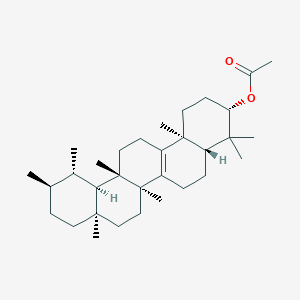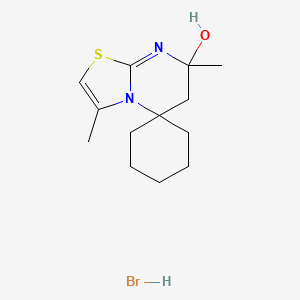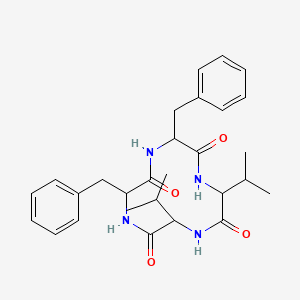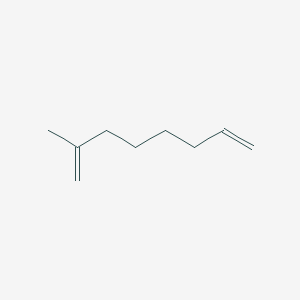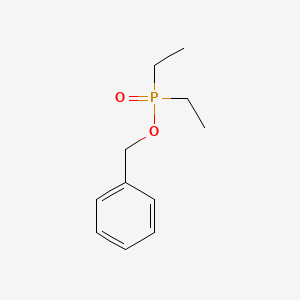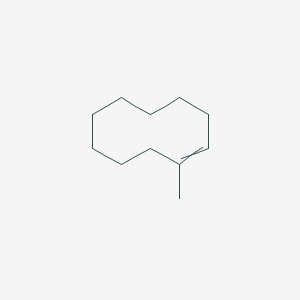
Cyclodecene, 1-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodecene, 1-methyl-, (E)- is an organic compound with the molecular formula C₁₁H₂₀ It is a type of cycloalkene, specifically a cyclodecene with a methyl group attached to the first carbon atom The (E)- notation indicates that the substituents on the double bond are on opposite sides, making it a trans isomer
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodecene, 1-methyl-, (E)- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1-methylcyclodecene. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired trans configuration.
Industrial Production Methods
In an industrial setting, the production of Cyclodecene, 1-methyl-, (E)- often involves the use of large-scale catalytic reactors. The process may include the use of specific catalysts and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclodecene, 1-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of cyclodecane derivatives.
Substitution: Substitution reactions can occur at the methyl group or the double bond, leading to the formation of various substituted cyclodecenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogens, such as chlorine or bromine, can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Epoxides and diols are common products of oxidation reactions.
Reduction: Cyclodecane derivatives are formed through reduction.
Substitution: Various halogenated cyclodecenes can be produced through substitution reactions.
Scientific Research Applications
Cyclodecene, 1-methyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Cyclodecene, 1-methyl-, (E)- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Cyclodecene, 1-methyl-, (E)- can be compared with other similar compounds, such as:
Cyclodecene, 1-methyl-, (Z)-: The cis isomer of the compound, with substituents on the same side of the double bond.
Cyclodecane: The fully saturated analog without a double bond.
Cyclodecene: The parent compound without the methyl group.
Uniqueness
Cyclodecene, 1-methyl-, (E)- is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
13151-63-8 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-methylcyclodecene |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h9H,2-8,10H2,1H3 |
InChI Key |
AAZWWRDLCYIVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


